potential biological targets of quinoline-2-carboxamide derivatives
potential biological targets of quinoline-2-carboxamide derivatives
Executive Summary: The Quinaldic Scaffold
In the landscape of privileged medicinal chemistry structures, the quinoline-2-carboxamide (derivative of quinaldic acid) occupies a distinct niche, separate from its clinically famous isomer, the quinoline-3-carboxamide (e.g., Tasquinimod, Laquinimod).
While the 3-carboxamide scaffold is renowned for immunomodulation via S100A9 and Aryl Hydrocarbon Receptor (AhR) targeting, the 2-carboxamide pharmacophore is defined by its unique electronic distribution and chelating capability. The proximity of the quinoline nitrogen (
This guide outlines the primary validated biological targets for quinoline-2-carboxamide derivatives, supported by experimental protocols for synthesis and validation.
Primary Biological Targets
Zinc-Dependent Metalloenzymes (MMPs & Carbonic Anhydrases)
The most structurally validated target class for quinoline-2-carboxamides utilizes the "Chelation Pharmacophore." The nitrogen of the quinoline ring and the amide carbonyl oxygen (or the deprotonated amide nitrogen) form a stable 5- or 6-membered chelate ring with divalent metal ions, particularly Zinc (
-
Target: Matrix Metalloproteinases (MMPs)
-
Mechanism: Competitive inhibition. The quinoline-2-carboxamide moiety binds to the catalytic zinc ion within the MMP active site, displacing the water molecule required for peptide bond hydrolysis.
-
Therapeutic Relevance: Inhibition of MMP-2 and MMP-9 is critical for suppressing tumor metastasis (ECM degradation) and controlling chronic inflammation.
-
SAR Insight: Introduction of sulfonamide "tails" to the quinoline scaffold (e.g., at position 8) enhances selectivity by interacting with the non-conserved S1' pocket of the enzyme.
-
-
Target: Carbonic Anhydrases (CAs)
-
Mechanism: Similar to MMPs, the scaffold coordinates with the
ion in the active site. -
Specificity: 8-substituted quinoline-2-carboxamides have shown nanomolar inhibition constants (
) against hCA I and hCA II isoforms.[1]
-
Mycobacterium tuberculosis Catalase-Peroxidase (KatG)
Quinoline-2-carboxamides have emerged as potent anti-tubercular agents, distinct from the fluoroquinolone class (which targets DNA gyrase).
-
Target: KatG (Catalase-Peroxidase)
-
Mechanism: Molecular docking and gene expression studies suggest that specific derivatives (e.g., those coupled with thiosemicarbazides) bind to the active site of KatG.[2] This binding can lead to the accumulation of Reactive Oxygen Species (ROS) within the bacterium or, conversely, prevent the activation of prodrugs like Isoniazid (if the derivative acts as an inhibitor). However, recent lead compounds act as virulence factors neutralizers.
-
Bioenergetic Disruption: Certain lipophilic quinoline-2-carboxamides (e.g., N-cycloheptyl derivatives) inhibit photosynthetic electron transport (PET) in model systems, correlating with respiratory chain inhibition in mycobacteria.
-
Emerging Targets: P2X7 Receptor Antagonism
While quinoline-6-carboxamides are more commonly cited for P2X7 antagonism, recent SAR studies indicate that the 2-carboxamide placement, when combined with specific hydrophobic moieties (e.g., adamantane or substituted phenyls), can modulate the P2X7 receptor, a ligand-gated cation channel involved in neuroinflammation and pain processing.
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling pathways between the 2-carboxamide (Metalloenzyme/Anti-TB) and the 3-carboxamide (Immunomodulation) scaffolds to prevent target confusion.
Caption: Divergence of biological targets based on carboxamide position. The 2-carboxamide series preferentially targets metalloenzymes via chelation.
Experimental Protocols
Synthesis of Quinoline-2-Carboxamides
Rationale: The most robust method involves the conversion of quinaldic acid to its acid chloride, followed by nucleophilic attack by the desired amine. This avoids the racemization issues sometimes seen with coupling reagents in other scaffolds.
Step-by-Step Methodology:
-
Activation:
-
Charge a round-bottom flask with Quinaldic Acid (1.0 eq) and dry Toluene (10 mL/g).
-
Add Thionyl Chloride (
) (1.5 eq) dropwise under atmosphere. -
Reflux at 100–110°C for 3–4 hours. Monitor by TLC (conversion of acid to non-polar spot).
-
Evaporate solvent and excess
under reduced pressure to yield the crude acid chloride (usually a solid). Do not purify.
-
-
Coupling:
-
Dissolve the crude acid chloride in dry Dichloromethane (DCM) or THF .
-
In a separate vessel, mix the target Amine (1.1 eq) with Triethylamine (
) (2.0 eq) in DCM. -
Cool the amine solution to 0°C.
-
Add the acid chloride solution dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir overnight.
-
-
Workup & Purification:
-
Quench with saturated
. -
Extract with DCM (3x). Wash organics with brine, dry over
. -
Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane:EtOAc gradient).
-
MMP Inhibition Assay (Fluorometric)
Rationale: To validate the metalloenzyme targeting hypothesis, a FRET-based assay is standard.
Protocol:
-
Reagents: Recombinant human MMP-2 or MMP-9 catalytic domain; Fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Buffer: 50 mM HEPES, 10 mM
, 0.05% Brij-35, pH 7.5. -
Procedure:
-
Dissolve the test quinoline-2-carboxamide in DMSO (final concentration <1%).
-
Incubate enzyme + inhibitor for 30 minutes at 37°C to allow equilibrium binding (crucial for chelators).
-
Add fluorogenic substrate (
). -
Measure fluorescence (
) kinetically for 60 minutes.
-
-
Analysis: Calculate
by plotting % inhibition vs. log[concentration].
Summary of Key Derivatives & Activity
| Derivative Class | Substituent (R) | Primary Target | Activity Metric | Reference |
| 8-Sulfonamido | 4-sulfamoylphenyl | Carbonic Anhydrase II | [1] | |
| N-Cycloheptyl | Cycloheptyl | M. tuberculosis | MIC < 6 | [2] |
| Thiosemicarbazone | Benzo[b]thiophene | M. tb KatG | Docking Score: 114 | [3] |
| 8-Hydroxy | -OH at C8 | MMP-2 / MMP-9 | [4] |
References
-
Thacker, P. S., et al. (2019).[1] "Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1172-1177.[1] Link
-
Jampilek, J., et al. (2010). "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres." Molecules, 15(11). Link
-
Zhang, S., et al. (2020).[3] "Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action."[2] Chemical Biology & Drug Design. Link
-
Puerta, D. T., et al. (2010). "From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases."[4] Journal of the American Chemical Society, 132(28). Link
Sources
- 1. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
